Leucosceptosidea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

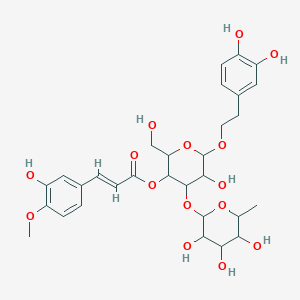

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-3-6-17(32)18(33)11-16)43-21(13-31)27(28)44-22(35)8-5-15-4-7-20(40-2)19(34)12-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJYDWRKVAGFGZ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)OC)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)OC)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Investigations and Natural Occurrence

Identification of Leucosceptoside A in Plant Genera

The presence of Leucosceptoside A has been confirmed in various plant taxa, ranging from bryophytes to more complex flowering plants.

Occurrence in Bryophytes

While phenylethanoid glycosides are more commonly associated with vascular plants, research has indicated their presence in bryophytes. Specifically, some studies have identified Leucosceptoside A in certain moss species, highlighting the compound's broad distribution even among early land plants. researchgate.net Bryophytes, which include mosses, liverworts, and hornworts, are typically found in moist environments and lack a true vascular system. nih.govlibretexts.orghighlandsbiological.org

Presence in Cymbaria daurica

Cymbaria daurica L., a plant used in traditional Mongolian medicine, has been found to contain Leucosceptoside A. researchgate.netfrontiersin.org Phytochemical analyses of extracts from this plant have confirmed the presence of several phenylethanoid glycosides, including Leucosceptoside A, for the first time in this species. researchgate.netfrontiersin.org These findings contribute to the chemical understanding of this medicinally utilized plant. frontiersin.orgresearchgate.net

Distribution in Pedicularis Species

The genus Pedicularis is a rich source of phenylethanoid glycosides, with Leucosceptoside A being frequently reported. nih.govresearchgate.net Investigations into various species have consistently identified this compound.

Pedicularis acmodonta : Leucosceptoside A has been identified as a constituent of this species. nih.govresearchgate.net

Pedicularis alaschanica : This species is confirmed to contain Leucosceptoside A among its various phytochemicals. nih.govmed126.com

Pedicularis armata : While a rich source of other glycosides, the presence of Leucosceptoside A is also noted in phytochemical studies of this plant. preprints.org

Pedicularis sibthorpii : Research on the chemical composition of P. sibthorpii has also confirmed the presence of Leucosceptoside A. nih.gov

Table 1: Occurrence of Leucosceptoside A in Selected Pedicularis Species

| Species | Plant Part Studied | Confirmed Presence of Leucosceptoside A | Reference |

| Pedicularis acmodonta | Not Specified | Yes | nih.govresearchgate.net |

| Pedicularis alaschanica | Aerial Parts | Yes | nih.gov |

| Pedicularis armata | Whole Plant | Yes | preprints.org |

| Pedicularis sibthorpii | Not Specified | Yes | nih.gov |

Isolation from Sideritis Species (Mountain Tea)

Several species of the genus Sideritis, commonly known as "mountain tea," have been shown to contain Leucosceptoside A. For instance, it has been isolated from the aerial parts of Sideritis lycia and detected in Sideritis raeseri. tandfonline.comthieme-connect.com Studies on cultivated Sideritis cypria have also revealed Leucosceptoside A in infusions made from both its flowers and leaves. frontiersin.orgscispace.com

Association with Digitalis purpurea and Penstemon linarioides

Leucosceptoside A has been identified in both Digitalis purpurea (foxglove) and Penstemon linarioides. researchgate.netnih.govacs.org A bioassay-directed fractionation of a methanol (B129727) extract from P. linarioides led to the isolation of Leucosceptoside A along with other glycosides. nih.govacs.org Similarly, studies on D. purpurea, a well-known source of cardiac glycosides, have also reported the presence of phenylethanoid glycosides, including Leucosceptoside A. researchgate.netsemanticscholar.orgijpjournal.com

Methodologies for Isolation and Purification

The extraction and purification of Leucosceptoside A from plant material involve a series of established phytochemical techniques. These methods leverage the compound's polar nature.

Extraction is typically initiated using polar solvents like methanol or ethanol (B145695). psu.edu The crude extract is then often dissolved in water and partitioned with less polar solvents to remove lipids and other non-polar compounds. psu.edu

Subsequent isolation and purification commonly employ various forms of chromatography. mdpi.com Gentle chromatographic methods are often preferred to prevent the decomposition of the glycoside. psu.edu

Table 2: Common Methodologies for Leucosceptoside A Isolation

| Step | Technique | Description | Reference |

| Extraction | Solvent Extraction | Maceration or percolation of plant material with polar solvents such as methanol, ethanol, or water. | mdpi.compsu.edu |

| Initial Fractionation | Liquid-Liquid Partitioning | The crude extract is dissolved in water and washed with solvents like n-butanol to separate compounds based on polarity. | psu.edu |

| Purification | Column Chromatography (CC) | Use of stationary phases like silica (B1680970) gel, Polyamide, or Sephadex LH-20 to separate Leucosceptoside A from other constituents. | mdpi.compsu.edu |

| Fine Purification | High-Performance Liquid Chromatography (HPLC) | Preparative or semi-preparative HPLC is often used for final purification to obtain the compound in high purity. | thieme-connect.comresearchgate.net |

| Structural Elucidation | Spectroscopic Methods | Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV Spectroscopy are used to confirm the structure of the isolated compound. | mdpi.comtandfonline.com |

High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the isolation of Leucosceptoside A from certain plant extracts, offering an efficient liquid-liquid separation method without a solid support matrix. researchgate.net

Leucosceptoside A: A Phytochemical Overview

Leucosceptoside A is a phenylethanoid glycoside, a class of water-soluble natural compounds widely distributed in the plant kingdom. scispace.com Structurally, it is characterized by a hydroxyphenylethyl moiety attached to a β-glucopyranose, which is further substituted with other chemical groups. scispace.com This compound has been the subject of numerous phytochemical studies to understand its occurrence and to develop methods for its extraction and purification from natural sources.

Biosynthetic Pathways and Chemotaxonomic Considerations

Proposed Biosynthetic Routes for Phenylethanoid Glycosides

The biosynthesis of phenylethanoid glycosides (PhGs), including Leucosceptoside A, is a complex process that involves the convergence of two major metabolic pathways: the shikimic acid pathway and the cinnamate (B1238496) pathway. These pathways provide the fundamental building blocks that are subsequently modified through a series of enzymatic reactions to yield the final intricate structure of Leucosceptoside A.

Precursor Compounds and Enzymatic Transformations

The journey to Leucosceptoside A begins with precursors derived from amino acids. The β-hydroxy-tyrosol portion of the molecule originates from the shikimic acid pathway, while the caffeic acid moiety is a product of the cinnamate pathway. A key intermediate in the biosynthesis of many PhGs is verbascoside (B1683046) (also known as acteoside). Leucosceptoside A is structurally distinct from verbascoside due to the methylation of the caffeic acid moiety.

Recent research has begun to unravel the specific enzymatic steps involved. For instance, studies have identified enzymes such as hydroxylases and acyltransferases that are crucial for the formation of the acteoside skeleton. Specifically, a BAHD acyltransferase has been shown to catalyze the acylation of salidroside, and a CYP98 hydroxylase is involved in the meta-hydroxylation steps to form verbascoside. While the complete biosynthetic pathway to Leucosceptoside A is still under investigation, these findings provide significant insights into the enzymatic machinery responsible for its synthesis. The transformation from verbascoside to Leucosceptoside A likely involves a specific methyltransferase that acts on the caffeic acid portion of the molecule.

The general proposed pathway involves the synthesis of phenylethanoids like 2-phenylethanol (B73330) (2-PE) and tyrosol from phenylalanine and tyrosine, respectively. In plants, two potential pathways for tyrosol synthesis have been proposed, involving enzymes like aromatic amino acid decarboxylases and monoamine oxidases. The subsequent glycosylation and acylation steps lead to the core structure of phenylethanoid glycosides.

Chemotaxonomic Significance of Leucosceptoside A

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. The distribution of specific compounds, like Leucosceptoside A, across different plant taxa can provide valuable chemotaxonomic markers.

Comparative Phytochemistry Across Plant Species

Leucosceptoside A has been identified in a wide array of plant families, demonstrating a broad but not ubiquitous distribution. A comprehensive review revealed its presence in eleven plant families. It is notably more common in the plant kingdom than the related compound, Leucosceptoside B. However, despite its widespread occurrence, current research suggests that Leucosceptoside A, on its own, may not be a definitive chemophenetic marker for a specific family or genus. Its presence alongside other related compounds, such as verbascoside and Leucosceptoside B, can, however, offer more nuanced chemotaxonomic insights. For example, in the Lamiaceae family, the distribution of Leucosceptoside A and B differs across various genera.

The following table provides a snapshot of the occurrence of Leucosceptoside A in various plant species, highlighting the diverse families in which it is found.

| Family | Plant Species |

| Acanthaceae | Acanthus ebracteatus |

| Bignoniaceae | Amphilophium crucigerum |

| Lamiaceae | Galeopsis bifida |

| Lamiaceae | *Phlomis arm |

Biological Activities and Molecular Mechanisms of Action

Anti-hyperglycemic Activity and Associated Mechanisms

Leucosceptoside A demonstrates notable anti-hyperglycemic activity through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways. medchemexpress.com

Leucosceptoside A has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. chemfaces.com By inhibiting this enzyme, Leucosceptoside A can help modulate the release of glucose into the bloodstream. Studies have shown it to have a strong inhibitory capacity against α-glucosidase. chemfaces.com However, the reported inhibitory concentrations (IC50) have varied. One study reported an IC50 value of 0.7 mM, which was significantly lower than the positive control, acarbose (B1664774) (IC50 = 14.4 mM). mdpi.com Another study found an IC50 value of 273.0 µM, which was slightly higher than that of acarbose (IC50 = 204.2 µM) in the same assessment. mdpi.com A third study identified a weak inhibitory activity with an IC50 value of 727 µM. nih.gov Computational studies, including molecular docking, suggest that Leucosceptoside A could be a potential inhibitor of the alpha-glucosidase enzyme. researchgate.netresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Leucosceptoside A

| Compound | IC50 Value | Positive Control | IC50 Value (Control) | Source |

| Leucosceptoside A | 0.7 mM | Acarbose | 14.4 mM | mdpi.com |

| Leucosceptoside A | 273.0 µM | Acarbose | 204.2 µM | mdpi.com |

| Leucosceptoside A | 727 µM | - | - | nih.gov |

Research indicates that Leucosceptoside A exerts its effects by modulating critical cellular signaling pathways. Specifically, it has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. researchgate.netwikipathways.orgresearchgate.net This pathway plays a vital role in regulating cell proliferation and differentiation. researchgate.net In a study using a psoriasis-like inflammation model, Leucosceptoside A was found to mitigate inflammation by inhibiting the PI3K/Akt pathway in human keratinocyte cells. researchgate.netsigmaaldrich.com This suggests that its therapeutic potential may be linked to its ability to regulate cell functions through this key pathway. sigmaaldrich.com

The PI3K/Akt signaling pathway is central to metabolic regulation, particularly glucose homeostasis. The activation of this pathway typically involves Insulin (B600854) Receptor Substrate (IRS) proteins, leading to the activation of PI3K and subsequently Akt. mdpi.comnih.gov Activated Akt then phosphorylates a range of downstream targets to control glucose metabolism. cam.ac.uk

Key targets in this pathway include:

IRS-2: An essential protein that links the insulin receptor to downstream signaling cascades like the PI3K/Akt pathway. nih.gov Impaired IRS-2 signaling is associated with insulin resistance. nih.gov

Akt1: A crucial kinase that, once activated, mediates many of insulin's metabolic effects. cam.ac.uk

GLUT4: The primary insulin-responsive glucose transporter responsible for glucose uptake into muscle and fat cells. cam.ac.ukconicet.gov.ar Akt activation promotes the translocation of GLUT4 to the cell surface. mdpi.com

GSK3β (Glycogen Synthase Kinase 3β): An enzyme that is inhibited by Akt phosphorylation. mdpi.com Inhibiting GSK3β promotes glycogen (B147801) synthesis. cam.ac.uk

By inhibiting the PI3K/Akt signaling pathway, Leucosceptoside A can influence the activity of these metabolic targets. researchgate.netresearchgate.net The suppression of Akt activation would, in turn, affect the phosphorylation state of GSK3β and the translocation of GLUT4, thereby influencing glucose uptake and storage.

The anti-hyperglycemic activity of Leucosceptoside A suggests its potential to affect plasma glucose levels. medchemexpress.com Its mechanisms of action, namely the inhibition of α-glucosidase and the modulation of the PI3K/Akt pathway, both contribute to regulating blood glucose. chemfaces.commdpi.comresearchgate.net The inhibition of α-glucosidase slows down carbohydrate digestion, leading to a more gradual rise in post-meal blood glucose. researchgate.net Concurrently, its influence on insulin signaling pathways points towards an impact on glucose uptake and utilization by cells, a key factor in maintaining glucose homeostasis. mdpi.com Studies on other natural compounds have shown that significant glycemic reduction is associated with decreases in fasting plasma glucose and HbA1c levels. nih.gov

Anti-hypertensive Activity and Renin-Angiotensin System Modulation

In addition to its anti-hyperglycemic effects, Leucosceptoside A has been noted for its anti-hypertensive properties. medchemexpress.comchemsrc.com This activity is primarily linked to its ability to modulate the renin-angiotensin system.

Leucosceptoside A exhibits an inhibitory effect on the Angiotensin-Converting Enzyme (ACE). medchemexpress.commolnova.com ACE plays a critical role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, Leucosceptoside A can help to reduce vasoconstriction, a key factor in hypertension. Research has demonstrated that this inhibitory effect occurs in a dose-dependent manner. chemfaces.com One study determined the IC50 value for its ACE inhibitory activity to be 423 ± 18.8 µg/mL. chemfaces.com Another study reported a similar IC50 value of 423.7 µg/mL, significantly higher than the positive control, Captopril, which had an IC50 of 20 nM. mdpi.com

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Leucosceptoside A

| Compound | IC50 Value | Positive Control | IC50 Value (Control) | Source |

| Leucosceptoside A | 423 ± 18.8 µg/mL | - | - | chemfaces.com |

| Leucosceptoside A | 423.7 µg/mL | Captopril | 20 nM | mdpi.com |

Neuroprotective Activity

Leucosceptoside A has demonstrated notable neuroprotective effects, particularly in models of Parkinson's disease.

Inhibition of 1-Methyl-4-phenylpyridinium Ion (MPP+)-Induced Neuronal Death

Leucosceptoside A has shown the ability to protect neurons from the toxic effects of the 1-methyl-4-phenylpyridinium ion (MPP+). semanticscholar.orgmdpi.com MPP+ is a neurotoxin known to induce neuronal cell death and is commonly used in research to model Parkinson's disease. semanticscholar.orgmdpi.com Studies have shown that pretreatment with Leucosceptoside A can significantly reduce MPP+-induced death of mesencephalic neurons. medchemexpress.commedchemexpress.com Specifically, at concentrations of 4-16 μM, Leucosceptoside A has been observed to attenuate the cytotoxicity induced by MPP+. medchemexpress.commedchemexpress.com At a concentration of 4 µM, it was found to reduce cell death by 7%, and at 16 µM, it increased cell growth by 3.7%. mdpi.com

Potential Targets in Neurological Disease Research

The neuroprotective properties of Leucosceptoside A suggest its potential as a therapeutic agent for neurodegenerative diseases. biosynth.commolnova.com Its ability to counteract MPP+-induced neuronal damage points towards its potential in mitigating the progression of diseases like Parkinson's. researchgate.net The exploration of its molecular mechanisms could unveil new therapeutic targets for a range of neurological disorders. nih.gov

Antioxidant Properties

Leucosceptoside A exhibits significant antioxidant activity, which is a key contributor to its protective effects. ontosight.aimdpi.combiosynth.com It acts as a free radical scavenger, thereby reducing oxidative stress that can lead to cellular damage. biosynth.com

Several studies have confirmed its antioxidant capacity using various assays. mdpi.com For instance, in the DPPH radical scavenging assay, Leucosceptoside A has shown efficacy with IC50 values reported as 76.0 µM, 18.43 µg/mL, and an EC50 value of 25.7 µM, which is comparable to α-tocopherol. mdpi.com However, its scavenging activity against the superoxide (B77818) anion was found to be modest, with a SC50 of 0.294 mM. mdpi.com

Table 1: Antioxidant Activity of Leucosceptoside A

| Assay | Result (IC50/EC50) | Reference Compound |

| DPPH Radical Scavenging | 76.0 µM | Ascorbic Acid (112 µM) |

| DPPH Radical Scavenging | 18.43 µg/mL | Quercetin (4.3 µg/mL) |

| DPPH Radical Scavenging | 25.7 µM (EC50) | α-tocopherol (25.9 µM) |

| Superoxide Anion Scavenging | 0.294 mM (SC50) | Verbascoside (B1683046) (0.063 mM) |

This table presents a summary of the antioxidant activity of Leucosceptoside A from various studies.

Anti-inflammatory Properties

Leucosceptoside A has demonstrated moderate anti-inflammatory effects. mdpi.comresearchgate.net It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.comresearchgate.net In a study using the Raw 264.7 cell line, Leucosceptoside A exhibited an IC50 value of 9.0 µM for NO inhibition, which was more potent than the positive control, aminoguanidine (B1677879) (IC50 = 10.7 µM). mdpi.com In another study with LPS-stimulated BV2 microglial cells, the IC50 value was 61.1 µM. mdpi.com Furthermore, Leucosceptoside A has been shown to suppress the PI3K/AKT signaling pathway in keratinocytes, suggesting its potential in managing inflammatory skin conditions like psoriasis. mdpi.comnih.gov

Anti-tumor Potential

The anti-tumor activity of Leucosceptoside A has been investigated, showing modest cytotoxic effects against certain cancer cell lines. mdpi.com Research has indicated its potential in preventing diseases linked to oxidative stress, including some types of cancer. biosynth.com In studies on HeLa (human epithelial carcinoma), MCF7 (breast metastatic adenocarcinoma), and HCT-116 (colon cancer) cell lines, Leucosceptoside A displayed IC50 values of 200, 189.08, and 182.33 µg/mL, respectively. mdpi.com However, it showed no effect against melanoma. mdpi.com The development of anti-cancer agents from natural products like Leucosceptoside A remains an important area of research. vliz.befrontiersin.org

Table 2: Cytotoxic Activity of Leucosceptoside A

| Cell Line | IC50 (µg/mL) |

| HeLa | 200 |

| MCF7 | 189.08 |

| HCT-116 | 182.33 |

This table summarizes the cytotoxic effects of Leucosceptoside A on different cancer cell lines.

Protein Kinase C Alpha (PKCα) Inhibition

Leucosceptoside A has been identified as an inhibitor of Protein Kinase C alpha (PKCα), an enzyme involved in various cellular signal transduction pathways. medchemexpress.commedchemexpress.com It exhibits an IC50 value of 19.0 μM for the inhibition of PKCα. medchemexpress.commedchemexpress.com The overexpression of PKCα has been linked to chemoresistance in some cancers, making its inhibition a potential therapeutic strategy. nih.gov The ability of Leucosceptoside A to inhibit PKCα adds another dimension to its potential pharmacological applications. researchgate.netrcsb.org

Molecular Interaction Analysis

Molecular interaction analysis provides insights into the non-covalent binding between a ligand, such as Leucosceptoside A, and its molecular targets. These studies are crucial for understanding the compound's mechanism of action at a molecular level. Techniques like molecular docking predict how Leucosceptoside A fits into the binding site of a protein and the types of intermolecular forces that stabilize the complex, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. mdpi.comresearchgate.net

Research has shown that Leucosceptoside A can interact with various protein structures. For instance, in studies related to psoriasis-like inflammation, molecular docking simulations predicted that Leucosceptoside A has a notable affinity for proteins involved in key inflammatory signaling pathways. mdpi.comresearchgate.net These analyses help in identifying the specific amino acid residues within the target protein's active site that are crucial for the interaction, thereby explaining the compound's inhibitory or modulatory effects. researchgate.net The evaluation of these interactions is often quantified by binding energy and affinity constants, providing a basis for comparing the compound's potential efficacy against different targets. mdpi.comub.edu

Integrated Network Pharmacology Approaches

Network pharmacology is a holistic approach used to understand the complex interactions between drug compounds, their multiple targets, and the intricate network of biological pathways. dntb.gov.uanih.gov This methodology is particularly suited for natural products like Leucosceptoside A, which often exhibit pleiotropic effects by modulating several targets simultaneously. nih.govresearchgate.net By integrating data from chemical profiling, target prediction, and network analysis, researchers can construct a comprehensive picture of a compound's pharmacological effects. researchgate.net

Compound-Target Network Construction

The initial step in network pharmacology involves building a compound-target network. This network visually represents the interactions between Leucosceptoside A and its predicted biological targets. dntb.gov.uaresearchgate.net Targets are often identified from various sources, including public databases and literature. nih.gov For Leucosceptoside A, such networks have been constructed to explore its mechanisms in various conditions, linking the compound to a range of proteins involved in specific diseases. nih.gov This network serves as a foundation for understanding the compound's polypharmacological nature.

Protein-Protein Interaction (PPI) Network Analysis

Following the identification of direct targets, a Protein-Protein Interaction (PPI) network is constructed to map the interactions among these target proteins. nih.gov This analysis reveals how the targets of Leucosceptoside A function within a broader biological context and helps to identify key proteins or "hubs" that have a high degree of connectivity within the network. nih.gov These hub proteins are often critical for disease pathogenesis, and their modulation by Leucosceptoside A can explain the compound's significant biological effects. For example, analysis of pathways affected by Leucosceptoside A points to interactions within the PI3K/AKT and JAK/STAT signaling cascades. mdpi.com

Target-Pathway Network Elucidation

By mapping the identified targets to specific biological pathways, a target-pathway network can be elucidated. This step connects the molecular interactions of Leucosceptoside A to its effects on cellular functions and disease processes. nih.gov Studies have demonstrated that Leucosceptoside A influences several key signaling pathways implicated in inflammation and cell proliferation. mdpi.com Specifically, it has been shown to suppress the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway in keratinocytes, which is a crucial mechanism in its potential modulation of psoriasis-like inflammation. mdpi.comresearchgate.net Additionally, its targets are involved in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor kappa B (NF-κB) pathways. mdpi.com

Molecular Docking Studies for Binding Affinities

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a macromolecular target. mdpi.comresearchgate.net The binding affinity is a measure of the strength of the interaction, often expressed as the equilibrium dissociation constant (KD) or the free energy of binding (ΔG). mdpi.commalvernpanalytical.com A lower binding energy value indicates a more stable and stronger interaction. mdpi.comnih.gov

In silico docking simulations have been performed to estimate the binding affinities of Leucosceptoside A to several key proteins involved in inflammatory pathways. The results pointed to a putative sub-micromolar affinity for these targets. mdpi.com

| Target Protein | Binding Free Energy (ΔG, kcal/mol) | Affinity Constant (Ki, µM) |

| AKT | -9.0 | 5.4 |

| PI3K | -10.1 | 0.1 |

| pSTAT1 | -9.1 | 0.4 |

| JAK2 | -9.2 | 0.3 |

| This table is based on data from a molecular docking study investigating the interaction of Leucosceptoside A with proteins involved in psoriasis pathophysiology. mdpi.com |

Bioinformatics-Guided Target Identification

Bioinformatics tools and databases play a crucial role in identifying potential molecular targets for compounds like Leucosceptoside A. nih.govmdpi.com This approach systematically searches for genes and proteins associated with a compound's observed biological activity, guiding further experimental validation. nih.govopentargets.org

PIM1: The Serine/threonine-protein kinase PIM1, a proto-oncogene implicated in cell cycle progression and apoptosis inhibition, has been identified as a potential target. dovepress.comscience.govnih.gov

HIBCH: 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) is an enzyme involved in the catabolism of the amino acid valine. nih.gov While Leucosceptoside A has been studied in broad metabolic contexts, a direct interaction with HIBCH specifically is not prominently detailed in the reviewed literature.

ATPA/ATPG (ATPase): Leucosceptoside A has been noted to influence energy metabolism, which involves ATPase enzymes (ATP synthases). researchgate.net Some studies indicate it may affect the activity of Na+-K+-ATPase. d-nb.info

LYSC (Lysozyme C): Lysozyme C is an antimicrobial enzyme that damages bacterial cell walls. ebi.ac.ukwikipedia.orguniprot.org Leucosceptoside A has been listed as a compound associated with Lysozyme C in some databases. chemicalbook.com

AT1A1 (Na+/K+-transporting ATPase subunit alpha-1): This protein is the catalytic subunit of the sodium-potassium pump, crucial for maintaining electrochemical gradients across cell membranes. While Leucosceptoside A has been linked to ATPase activity, specific interactions with the AT1A1 subunit require further direct investigation. researchgate.net

Structural Modification and Structure Activity Relationship Sar Studies

Synthesis of Leucosceptoside A Derivatives

The chemical synthesis of phenylethanoid glycosides, including derivatives of Leucosceptoside A, presents considerable challenges due to their complex structures. bohrium.com These molecules feature multiple chiral centers, glycosidic linkages, and sensitive functional groups that require intricate protection and deprotection strategies. The synthesis of phenylethanoid glycosides often involves a bio-inspired approach, such as oxidative cyclization. bohrium.com

While specific literature detailing the synthesis of a wide array of Leucosceptoside A derivatives is not extensively available, the general approach to creating analogs of phenylethanoid glycosides involves modifying the core components: the phenylethanol aglycone, the sugar moieties, and the acyl groups. bohrium.comnih.gov For instance, researchers have successfully synthesized analogs of related phenylethanoid glycosides with varied substitutions on the peripheral phenyl rings to explore their biological activities. bohrium.com The synthesis of such derivatives is a critical step in elucidating detailed structure-activity relationships.

Elucidation of Structure-Activity Relationships for Key Biological Effects

The glycosidic moiety, which consists of the sugar units attached to the aglycone, plays a significant role in the biological activity of phenylethanoid glycosides. The number, type, and linkage of these sugar units can influence the compound's solubility, bioavailability, and interaction with biological targets. bohrium.com

In the broader class of phenylethanoid glycosides, the nature of the sugar chain has been shown to be of importance for certain biological activities, though modifications to the acyl or phenylethanoid moieties often have a more pronounced effect. mdpi.com For example, the acylation of a sugar moiety can enhance antimicrobial activity. mdpi.com Leucosceptoside A possesses a central glucose residue linked to a rhamnose residue. mdpi.com While specific studies on the modification of the glycosidic moiety of Leucosceptoside A are limited, research on related compounds suggests that alterations in this part of the molecule could modulate its biological profile.

| Compound | Glycosidic Moiety Composition | Reported Biological Activity Highlight |

|---|---|---|

| Leucosceptoside A | Glucose, Rhamnose | Inhibitory effects on ADP + NADPH-induced lipid peroxidation (IC50 = 1.69 µM) mdpi.com |

| Verbascoside (B1683046) (Acteoside) | Glucose, Rhamnose | Potent antioxidant and anti-inflammatory activities nih.gov |

| Leucosceptoside B | Glucose, Rhamnose, Apiose | Inhibitory effects on cobra venom factor-induced alternative pathway activation mdpi.com |

The aromatic moieties, specifically the phenylethanol and the acyl groups, are critical determinants of the biological activity of phenylethanoid glycosides. The substitution patterns on these aromatic rings significantly influence their antioxidant, anti-inflammatory, and other biological properties. bohrium.com

Leucosceptoside A is structurally distinct from the more common phenylethanoid glycoside, verbascoside, by the presence of a methyl group on the caffeic acid moiety. mdpi.com This seemingly minor difference can lead to variations in biological activity. For instance, while Leucosceptoside A demonstrates good inhibitory effects against ADP + NADPH-induced lipid peroxidation, other phenylethanoid glycosides with different aromatic substitutions, such as iso-verbascoside, have shown even greater potency. mdpi.com

SAR studies on the broader class of phenylethanoid glycosides have indicated that the presence of an ortho-dihydroxyphenyl group on the aromatic rings is a key feature for potent antioxidant activity. mdpi.com The number and position of hydroxyl and methoxy groups on these rings are also crucial. The aromatic moieties contribute to the molecule's ability to scavenge free radicals and interact with biological targets through hydrogen bonding and π-stacking interactions.

| Compound | Key Aromatic Moiety Features | Reported Biological Activity Highlight |

|---|---|---|

| Leucosceptoside A | Methylated caffeic acid moiety | Moderate anti-inflammatory activity (IC50 = 9.0 µM in Raw 264.7 cells) mdpi.com |

| Verbascoside (Acteoside) | Caffeic acid moiety | Neuroprotective and antimicrobial activities nih.gov |

| Leucosceptoside B | Methylated caffeic acid and methylated β-hydroxy-tyrosol moieties | Good inhibitory effects on COX-1 mdpi.com |

Analytical Chemistry Methodologies in Leucosceptosidea Research

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental to determining the complex chemical structure of Leucosceptoside A. These techniques probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of Leucosceptoside A. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can map out the entire carbon-hydrogen framework of the molecule.

Detailed Research Findings: The structure of Leucosceptoside A is typically confirmed using high-frequency NMR instruments, such as 500 or 600 MHz spectrometers, with deuterated methanol (B129727) (CD3OD) as the solvent. mdpi.comgeomar.detubitak.gov.tr 1D experiments like ¹H NMR and ¹³C NMR provide initial information on the types and numbers of protons and carbons, respectively. The ¹H NMR spectrum reveals signals corresponding to the distinct parts of the molecule: the 3,4-dihydroxy-β-phenylethoxy aglycone, the (E)-feruloyl moiety, and the two sugar units (glucose and rhamnose). geomar.deresearchgate.net

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between protons and carbons. mdpi.com For instance, COSY spectra help identify spin-spin coupling networks within each structural unit, while HSQC correlates each proton to its directly attached carbon. HMBC experiments reveal long-range (2-3 bond) correlations, which are critical for determining how the different moieties (aglycone, feruloyl group, and sugars) are linked together.

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for Leucosceptoside A, as reported in scientific literature. geomar.de

Interactive Data Table: ¹H NMR Data for Leucosceptoside A (500 MHz, CD₃OD)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aglycone | |||

| α | 2.81 | t | 7.0 |

| β | 3.99 / 3.73 | m | |

| 2 | 6.68 | d | 2.0 |

| 5 | 6.66 | d | 8.0 |

| 6 | 6.54 | dd | 8.0 / 2.0 |

| Glucose | |||

| 1' | 4.37 | d | 7.8 |

| 2' | 3.49 | m | |

| 3' | 3.65 | t | 9.0 |

| 4' | 4.89 | t | 9.5 |

| 5' | 3.54 | m | |

| 6' | 3.93 / 3.57 | dd / dd | 1.7/3.2 / 9.7/3.4 |

| Rhamnose | |||

| 1'' | 5.17 | d | 1.5 |

| 2'' | 3.91 | dd | 3.0 / 2.1 |

| 3'' | 3.56 | dd | 9.3 / 3.6 |

| 4'' | 3.29 | t | 8.2 |

| 5'' | 3.54 | m | |

| 6'' | 1.10 | d | 6.2 |

| Feruloyl Moiety | |||

| 2''' | 7.20 | d | 1.7 |

| 5''' | 6.81 | d | 8.2 |

| 6''' | 7.09 | dd | 8.2 / 1.7 |

| α''' | 6.38 | d | 15.9 |

| β''' | 7.66 | d | 15.9 |

Interactive Data Table: ¹³C NMR Data for Leucosceptoside A (125 MHz, CD₃OD)

| Atom No. | Chemical Shift (δ, ppm) |

|---|---|

| Aglycone | |

| 1 | 131.7 |

| 2 | 117.1 |

| 3 | 146.1 |

| 4 | 144.8 |

| 5 | 116.5 |

| 6 | 121.4 |

| α | 36.5 |

| β | 72.2 |

| Glucose | |

| 1' | 104.5 |

| 2' | 76.2 |

| 3' | 81.5 |

| 4' | 70.0 |

| 5' | 76.3 |

| 6' | 68.9 |

| Rhamnose | |

| 1'' | 102.9 |

| 2'' | 72.3 |

| 3'' | 72.1 |

| 4'' | 73.9 |

| 5'' | 70.8 |

| 6'' | 18.4 |

| Feruloyl Moiety | |

| 1''' | 128.2 |

| 2''' | 111.7 |

| 3''' | 150.1 |

| 4''' | 149.1 |

| 5''' | 116.3 |

| 6''' | 124.6 |

| α''' | 115.1 |

| β''' | 148.1 |

| C=O | 168.4 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and formula of Leucosceptoside A. Soft ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used because they can ionize large, thermally labile molecules without causing significant fragmentation. geomar.detandfonline.com

Detailed Research Findings: In ESI-MS analysis, Leucosceptoside A typically appears as a pseudomolecular ion. In negative ion mode, it is detected as the deprotonated molecule [M-H]⁻, while in positive ion mode, it can be observed as the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺. geomar.degoogle.com The exact mass of these ions, as measured by high-resolution mass spectrometry (HRMS), allows for the unambiguous determination of the elemental formula, C₃₀H₃₈O₁₅. scielo.brnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The fragmentation pattern of Leucosceptoside A is characteristic and helps distinguish it from similar phenylethanoid glycosides. For example, a key fragment observed corresponds to the ferulic acid moiety (m/z 175). scielo.br This distinguishes it from its close analogue, verbascoside (B1683046), which instead shows a fragment for a caffeoyl moiety. scielo.br This ability to identify specific structural components based on fragmentation makes ESI-MS/MS a powerful tool for the rapid identification of Leucosceptoside A in complex plant extracts. scielo.brnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for detecting conjugated systems, which act as chromophores.

Detailed Research Findings: The UV spectrum of Leucosceptoside A in methanol exhibits characteristic absorption maxima (λmax) that are indicative of its phenylethanoid structure, specifically the feruloyl group. tandfonline.com The presence of this conjugated system results in strong UV absorbance. Reported λmax values are typically around 332 nm, with other shoulders or peaks observed at lower wavelengths, such as 291 nm, 234 nm, and 218 nm. tandfonline.com The absorption band around 330 nm is a hallmark of the feruloyl ester moiety and is often used as the detection wavelength in HPLC analysis for quantification purposes. mdpi.comresearchgate.net

Chromatographic Analytical Methods

Chromatographic techniques are indispensable for the separation, isolation, and quantification of Leucosceptoside A from complex mixtures such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis and quantification of Leucosceptoside A. researchgate.netkoreamed.orgnih.gov Reversed-phase (RP) HPLC is the preferred mode for separation.

Detailed Research Findings: In a typical RP-HPLC setup, a C18 column is used as the stationary phase, while the mobile phase consists of a gradient mixture of an aqueous solvent (often containing a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. mdpi.comresearchgate.net The compounds are separated based on their polarity, with the more polar compounds eluting earlier.

Quantification is typically performed using a UV detector, set at the absorption maximum of the feruloyl chromophore (around 330 nm), which provides high sensitivity and selectivity for Leucosceptoside A and related phenylethanoid glycosides. mdpi.comresearchgate.net In a study analyzing compounds from Caryopteris incana, Leucosceptoside A was quantified with a retention time of 21.0 minutes under specific HPLC conditions. koreamed.org

The table below outlines a representative HPLC method used for the analysis of Leucosceptoside A. mdpi.com

Interactive Data Table: Example HPLC Method for Leucosceptoside A Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., RP-18) |

| Mobile Phase | A: Water, B: Methanol |

| Gradient | 10% to 50% B (0-10 min), 50% to 100% B (10-15 min), 100% to 10% B (15-20 min) |

| Flow Rate | 0.8 - 1.1 mL/min |

| Detection | UV at 330 nm |

| Temperature | 26 °C |

Gas Chromatography (GC) separates compounds based on their volatility. phenomenex.com The sample is vaporized and carried by an inert gas through a column, and components are separated based on their boiling points and interaction with the stationary phase. phenomenex.cominnovatechlabs.com

Detailed Research Findings: Direct analysis of Leucosceptoside A by Gas Chromatography is not feasible. As a large, polar, and non-volatile glycoside, it cannot be vaporized without thermal decomposition under typical GC operating temperatures. phenomenex.com Therefore, GC is not a standard method for analyzing intact phenylethanoid glycosides.

For GC analysis to be possible, a chemical derivatization step would be required. This process would involve converting the multiple polar hydroxyl (-OH) groups into less polar, more volatile ether or ester groups (e.g., through silylation). This derivatization makes the molecule suitable for vaporization and subsequent GC separation. However, this multi-step process is more complex and less direct than HPLC, making HPLC the overwhelmingly preferred method for Leucosceptoside A analysis. While GC-MS is frequently used to analyze the volatile components (like essential oils) of plants that also produce Leucosceptoside A, the technique is not applied to the glycoside itself. koreamed.org

Quantitative Analysis Approaches

The quantification of Leucosceptoside A in various matrices, particularly in plant extracts, is crucial for quality control, standardization, and understanding its distribution. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)-Based Methods

HPLC with Ultraviolet (UV) detection is a widely used method for the quantitative analysis of Leucosceptoside A. The method's reliability depends on several factors, including the choice of the stationary phase (column), mobile phase composition, and detection wavelength.

One study detailed a quantitative analysis of Leucosceptoside A alongside other glycosides in Caryopteris incana. koreamed.org The analysis of the methanol extract revealed the content of Leucosceptoside A to be 16.87 mg/g. koreamed.orgresearchgate.net Another HPLC protocol used for the measurement of Leucosceptoside A involved a gradient elution with methanol and water as mobile phases. mdpi.com The detection was carried out at a wavelength of 330 nm. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | HPLC with UV Detector | mdpi.com |

| Mobile Phase A | Methanol | mdpi.com |

| Mobile Phase B | Water | mdpi.com |

| Gradient | 10% to 50% A (0-10 min), 50% to 100% A (10-15 min), 100% to 10% A (15-20 min), hold at 10% A (20-25 min) | mdpi.com |

| Flow Rate | 1.0 mL/min (0-10 min, 20-25 min), 1.1 mL/min (10-15 min), 0.8 mL/min (15-20 min) | mdpi.com |

| Detection Wavelength | 330 nm | mdpi.com |

| Temperature | 26 °C | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)-Based Methods

LC-MS and its tandem version, LC-MS/MS, offer higher sensitivity and selectivity, making them suitable for analyzing complex mixtures and trace amounts of Leucosceptoside A. creative-proteomics.com These methods combine the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. creative-proteomics.com

A study on Tynanthus panurensis bark utilized LC-MS for the quantitative analysis of its phenylpropanoid glycoside fraction, which included Leucosceptoside A. acs.orgnih.gov This approach allowed for the accurate quantification of the compounds in both the dried bark and a traditionally prepared hydroalcoholic extract. acs.orgnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with quadrupole time-of-flight tandem mass spectrometry (qTOF-MS/MS) has also been employed to identify and quantify constituents in plant extracts containing Leucosceptoside A. researchgate.net

Quantitative LC-MS analysis often involves the use of a standard curve generated from a pure reference standard of the analyte. acs.org For instance, a calibration curve for verbascoside, a structurally related compound, was prepared over a concentration range of 5-50 µg/mL to quantify phenylpropanoid glycosides. acs.org

| Parameter | Condition | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography Diode Array Detection with positive Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD-ESI-MS/MS) | acs.orgnih.gov |

| Application | Quantitative study of phenylpropanoid glycosides fraction of Tynanthus panurensis bark and its hydroalcoholic extract. | acs.orgnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | acs.org |

| Internal Standard | Rosmarinic acid (20 µg/mL) | acs.org |

| Calibration Curve | Generated using verbascoside (5, 10, 25, and 50 µg/mL) | acs.org |

Future Directions and Research Perspectives

Untapped Biological Activities and Mechanisms

Leucosceptoside A is a natural phenylethanoid glycoside known to possess significant bioactivity. biosynth.com Although it has been studied for several pharmacological activities, its full potential and the underlying mechanisms are not yet fully understood. nih.govdntb.gov.uaresearchgate.net Current research has established its role as an antioxidant, functioning as a free radical scavenger to reduce oxidative stress. biosynth.com This activity is central to its potential in modulating various biological pathways and protecting cells. biosynth.com

One of the most promising, yet not fully explored, areas is its anti-inflammatory action. In an in vitro model of psoriasis using human keratinocytes, Leucosceptoside A was found to alleviate inflammation by suppressing the PI3K/AKT signaling pathway. dntb.gov.uaresearchgate.netnih.gov This specific mechanism of action, the inhibition of the PI3K/AKT axis, suggests that its therapeutic potential could extend to other inflammatory conditions where this pathway is a key driver. researchgate.net Furthermore, research has indicated its ability to inhibit NF-κB activation, a critical regulator of inflammatory responses. nih.govsemanticscholar.org Pre-treatment with the compound was shown to inhibit CCl4-induced lipid peroxidation and prevent the production of reactive oxygen species (ROS) in HepG2 cells. nih.govsemanticscholar.org

Beyond inflammation, Leucosceptoside A has demonstrated neuroprotective effects against 1-methyl-4-phenylpyridinium ion (MPP+)-induced death in mesencephalic neurons, suggesting a potential role in neurodegenerative diseases. medchemexpress.com It has also been noted for its inhibitory effects on enzymes like α-glucosidase and protein kinase Cα (PKCα), indicating potential applications in managing hyperglycemia. medchemexpress.com

Future investigations should focus on these untapped areas:

Exploring Diverse Inflammatory and Autoimmune Models: Given its success in modulating psoriasis-like inflammation via the PI3K/AKT pathway, its efficacy in other conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune skin disorders warrants investigation.

Elucidating Neuroprotective Pathways: The initial findings on neuroprotection are promising. medchemexpress.com Future studies should aim to unravel the specific molecular pathways involved, moving beyond the initial observation to understand its impact on neuroinflammation, mitochondrial dysfunction, and protein aggregation associated with neurodegenerative diseases.

Investigating Metabolic Syndrome: The reported anti-hyperglycemic activity through α-glucosidase inhibition opens avenues for research into its broader role in metabolic syndrome, including its effects on insulin (B600854) resistance and lipid metabolism. medchemexpress.com

A summary of currently investigated mechanisms and potential future research areas is presented below.

| Investigated Mechanism | Potential Untapped Application | Key Research Focus |

| Inhibition of PI3K/AKT Pathway dntb.gov.uaresearchgate.net | Other Inflammatory/Autoimmune Diseases | Efficacy in models of rheumatoid arthritis, IBD |

| Inhibition of NF-κB Activation nih.govsemanticscholar.org | Systemic Inflammatory Conditions | Impact on cytokine storms, sepsis |

| Neuroprotection against MPP+ medchemexpress.com | Neurodegenerative Diseases | Effects on Alzheimer's, Parkinson's disease models |

| α-glucosidase and PKCα Inhibition medchemexpress.com | Metabolic Syndrome | Role in insulin sensitivity, dyslipidemia |

Potential for Biomarker Discovery

The discovery of reliable biomarkers is crucial for monitoring disease progression and therapeutic response. While Leucosceptoside A itself has not been proposed as a direct biomarker, its specific mechanisms of action present an opportunity for biomarker discovery. It is important to note that Leucosceptoside A has not been found suitable as a chemophenetic marker for plant classification. nih.govsemanticscholar.orgmdpi.com

The potential for biomarker discovery lies in monitoring the downstream effects of the compound's activity. For instance:

In psoriasis research, Leucosceptoside A was shown to suppress the PI3K/AKT pathway. dntb.gov.ua Consequently, the phosphorylation levels of AKT or other downstream proteins in this pathway could serve as potential biomarkers to assess the compound's efficacy in target tissues.

Similarly, its inhibition of NF-κB activation suggests that levels of NF-κB-regulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) could be monitored in patients' blood or tissue samples as indicators of therapeutic response. nih.gov

Future research should aim to identify and validate such biomarkers. This could involve proteomics or transcriptomics studies on cells or tissues treated with Leucosceptoside A to identify proteins or genes whose expression is consistently modulated by the compound. Identifying such molecules would be invaluable for future clinical studies, allowing researchers to track the biological activity of Leucosceptoside A and correlate it with clinical outcomes. The search for biomarkers related to drug efficacy is a growing field, with molecules like GPNMB and myosin-11 being investigated in other diseases as potential indicators of disease state and treatment response. thelamfoundation.orgbiorxiv.org

Advanced Computational Modeling and Drug Design

Computer-aided drug design (CADD) and computational modeling are powerful tools for accelerating drug discovery by predicting molecular interactions and guiding the development of more effective therapies. frontiersin.org These techniques are highly applicable to the future study of Leucosceptoside A.

Initial in silico studies have already been performed. Molecular docking has been used to model the interaction of Leucosceptoside A with key proteins involved in psoriasis-like inflammation, including JAK2, STAT1, PI3K, and AKT. researchgate.net This provides a foundational understanding of its binding modes and inhibitory mechanisms at a molecular level.

Future computational research on Leucosceptoside A can be expanded in several ways:

Virtual Screening for New Targets: The known structure of Leucosceptoside A can be used in large-scale virtual screening campaigns to predict its binding affinity against a wide array of biological targets, potentially uncovering entirely new biological activities. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how Leucosceptoside A interacts with its target proteins over time. mdpi.com This can help to understand the stability of the binding, conformational changes in the protein, and the precise mechanism of inhibition, which static docking models cannot fully capture. mdpi.comupc.edu

Quantitative Structure-Activity Relationship (QSAR) Analysis: By synthesizing and testing derivatives of Leucosceptoside A, QSAR models can be developed. frontiersin.org These models use computational techniques to correlate changes in chemical structure with changes in biological activity, providing a roadmap for rationally designing new analogues with improved potency and optimized pharmacokinetic properties.

Pharmacokinetic Modeling: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Leucosceptoside A and its derivatives, helping to prioritize compounds with better drug-like characteristics for further development. figshare.com

| Computational Technique | Application for Leucosceptoside A | Research Goal |

| Molecular Docking researchgate.net | Predict binding of Leucosceptoside A to target proteins. | Identify potential binding sites and interactions. |

| Virtual Screening frontiersin.org | Screen large libraries of proteins for potential binding. | Discover novel biological targets and activities. |

| Molecular Dynamics (MD) mdpi.com | Simulate the dynamic interaction with a target over time. | Understand binding stability and conformational changes. |

| QSAR Analysis frontiersin.org | Correlate chemical structure with biological activity. | Guide the design of more potent analogues. |

Sustainable Sourcing and Production Strategies

Leucosceptoside A is a natural product isolated from various plant species, including those of the Plantago genus and Harpagophytum procumbens (Devil's Claw). biosynth.comdntb.gov.ua As research into its therapeutic potential grows, the demand for a stable and sustainable supply chain becomes critical. Sustainable sourcing integrates environmental, social, and ethical considerations into the procurement process. brightest.ioijmrsti.comprocurementtactics.com Relying solely on wild-harvesting or conventional cultivation of source plants can lead to ecological disruption and supply chain vulnerabilities.

A highly promising avenue for the sustainable production of Leucosceptoside A is plant biotechnology. Specifically, hairy root cultures induced by Rhizobium rhizogenes (formerly Agrobacterium rhizogenes) have been identified as a viable platform. mdpi.compreprints.org Hairy root systems offer several advantages:

High Growth Rate: They grow rapidly in hormone-free media.

Genetic Stability: They are genetically stable, ensuring consistent production of the desired compound.

Controlled Environment: Production can be carried out in bioreactors, independent of geographical location, climate, or season, eliminating many of the risks associated with agricultural production. preprints.org

Research has shown that the biosynthesis of phenylethanoid glycosides, including Leucosceptoside A, can be optimized in hairy root cultures. For example, in cultures of Scutellaria baicalensis, the production of related compounds was significantly influenced by the nutrient composition of the culture medium. mdpi.compreprints.org Future research should focus on optimizing the culture conditions specifically for Leucosceptoside A production. This includes fine-tuning media components, applying elicitors (substances that trigger a defense response and secondary metabolite production), and developing scalable bioreactor processes to achieve commercially viable yields. This biotechnological approach represents a key strategy for a sustainable and reliable supply of Leucosceptoside A for future pharmaceutical development. mdpi.com

Q & A

Q. Table 1. Key Techniques for Resolving Data Contradictions

| Issue | Method | References |

|---|---|---|

| Bioactivity variability | Meta-analysis, funnel plots | |

| Structural ambiguity | X-ray crystallography, ECD | |

| Ecological drivers | Multivariate statistical models |

Q. Table 2. Experimental Design Checklist for this compound Studies

| Parameter | Best Practice |

|---|---|

| Purity validation | HR-MS + 2D-NMR, ≥95% purity threshold |

| Bioassay controls | Solvent, positive/negative controls |

| Data transparency | Raw datasets in repositories (e.g., Zenodo) |

Ethical and Reproducibility Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.